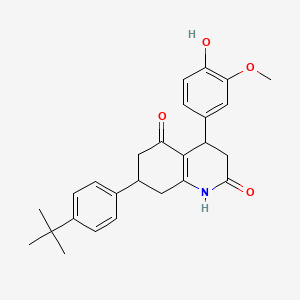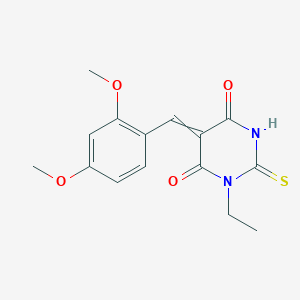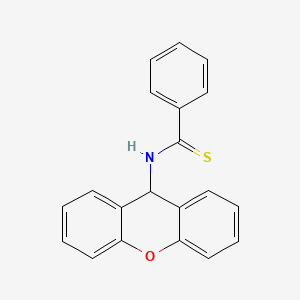![molecular formula C21H27N5O B5552419 4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5552419.png)
4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine" belongs to a class of chemical compounds known for their diverse pharmacological activities. These compounds, generally involving pyrimidine moieties combined with piperazine and piperidine rings, are studied for their structure-activity relationships and potential therapeutic effects. The compound's design is inspired by the activity of pyrimidine derivatives which are known to exhibit a range of biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to "4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine", often involves multistep chemical reactions. These processes might include the use of different organic chemistry techniques to introduce the piperazine and piperidine moieties into the pyrimidine ring. Although specific synthesis details for this compound are not provided, similar compounds are typically synthesized by nucleophilic substitution reactions followed by acylation and alkylation steps.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. The presence of piperazinyl and piperidinyl groups attached to the pyrimidine ring significantly influences the compound's pharmacokinetic and pharmacodynamic properties. These structural elements can affect the molecule's basicity, hydrophobicity, and ability to interact with biological targets.
Chemical Reactions and Properties
The chemical reactivity of "4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine" and related compounds typically involves reactions at the piperazine and piperidine moieties. These might include N-alkylation, acylation, and oxidative reactions. The presence of the phenylacetyl group also contributes to the compound's chemical properties, potentially affecting its reactivity with biological targets.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, depend on their molecular structure. The incorporation of piperazine and piperidine rings typically affects the compound's solubility in organic solvents and water, which in turn influences its pharmacokinetic properties and bioavailability.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity, of "4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine", are influenced by the nature of the substituents on the pyrimidine ring and the piperazine and piperidine groups. These properties determine the compound's interaction with biological molecules and its overall biological activity.
References for the provided information:
- Sekiya, T., Hata, S., & Yamada, S. (1983). Chemical & pharmaceutical bulletin.
- Parlow, J. J., Burney, M., Case, B., et al. (2009). Bioorganic & medicinal chemistry letters.
- Ashimori, A., Uchida, T., Ohtaki, Y., et al. (1991). Chemical & pharmaceutical bulletin.
- Mattioda, G., Obelianne, P., Gauthier, H., et al. (1975). Journal of medicinal chemistry.
Scientific Research Applications
Platelet Aggregation Inhibition
Piperazinyl-glutamate-pyrimidines, which share structural features with the compound , have been studied for their potential as P2Y12 antagonists. These compounds, including modifications at the pyrimidine and piperidine moieties, exhibit potent inhibition of platelet aggregation. This research highlights the role of such structures in developing new therapeutic agents for conditions where platelet aggregation is a concern, such as thrombosis and cardiovascular diseases (Parlow et al., 2009).
Antimicrobial Activity
Compounds derived from pyrimidine and piperazine structures, including those similar to 4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, have been explored for their antimicrobial properties. Research into novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives has shown that some of these compounds possess significant antimicrobial activity, underscoring the potential of such chemical frameworks in the development of new antimicrobial agents (Ammar et al., 2004).
Antineoplastic Applications
The metabolism of Flumatinib, a compound that includes a 4-methyl-piperazin-1-ylmethyl group similar to the structure , has been studied in chronic myelogenous leukemia (CML) patients. This research is part of the effort to understand the pharmacokinetics and metabolic pathways of novel antineoplastic tyrosine kinase inhibitors, with the aim of developing more effective treatments for CML (Gong et al., 2010).
Anti-Angiogenic and DNA Cleavage Activities
Research into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has revealed significant anti-angiogenic and DNA cleavage activities. These findings suggest that such compounds could have potential as anticancer agents by inhibiting the formation of blood vessels (angiogenesis) necessary for tumor growth and by directly interacting with DNA to induce cancer cell death (Kambappa et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-phenyl-1-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c27-20(17-18-7-3-1-4-8-18)25-15-13-24(14-16-25)19-9-10-22-21(23-19)26-11-5-2-6-12-26/h1,3-4,7-10H,2,5-6,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOBOTKZIBJSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5552341.png)

![4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5552359.png)
![2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5552361.png)
![N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide](/img/structure/B5552368.png)


![5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)
![(4aR*,7aS*)-1-methyl-4-(5-methyl-2-phenyl-3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552395.png)
![ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5552402.png)
![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5552422.png)
![3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one](/img/structure/B5552425.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5552439.png)
![N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)